Tert-butyl 4-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperazine-1-carboxylate is a complex heterocyclic compound featuring a pyrimidine core linked to a piperidine-piperazine scaffold. The tert-butyl carbamate group enhances stability and modulates solubility, while the 4-ethylphenoxy substituent on the pyrimidine ring may influence electronic properties and binding interactions.
Properties
IUPAC Name |
tert-butyl 4-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O4/c1-5-20-6-8-22(9-7-20)35-24-18-23(28-19-29-24)30-12-10-21(11-13-30)25(33)31-14-16-32(17-15-31)26(34)36-27(2,3)4/h6-9,18-19,21H,5,10-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQNTLJQMLIPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been used as building blocks in the synthesis of several novel organic compounds.
Mode of Action
It is known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules.
Biological Activity
Tert-butyl 4-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. Its structure incorporates a variety of functional groups, including a tert-butyl group, a piperazine ring, and a pyrimidine moiety, which may enhance its biological activity. This article discusses the compound's synthesis, biological activities, and potential therapeutic applications based on existing literature.
Chemical Structure and Synthesis
The molecular formula of this compound is , and its structural complexity suggests multiple points of interaction with biological targets. The synthesis typically involves multi-step organic synthesis techniques, focusing on optimizing yields while ensuring purity. A general synthetic route includes reactions between piperazine derivatives and various acylating agents, which can be modified to introduce specific substituents for enhanced biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
1. Neurotransmitter Modulation:
- Piperazine derivatives have been studied for their roles in modulating neurotransmitter systems. They may act as inhibitors of fatty acid amide hydrolase (FAAH), which is relevant for pain management and neuroprotection.
2. Anti-inflammatory Properties:
- The presence of specific functional groups in the compound may confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
3. GPR119 Agonism:
- Similar compounds have shown potential as agonists for GPR119, a G-protein coupled receptor implicated in the regulation of glucose homeostasis and appetite control. This suggests potential applications in managing type 2 diabetes mellitus (T2DM) and obesity .
Case Studies and Research Findings
A number of studies have explored the biological efficacy of piperazine derivatives:
Scientific Research Applications
Tert-butyl 4-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperazine-1-carboxylate has shown promise in several biological assays:
-
Anticancer Activity:
- The compound is structurally related to known anticancer agents, suggesting potential efficacy against various cancer types. Similar compounds have been studied for their ability to inhibit specific kinases involved in tumor growth and proliferation.
- Case studies indicate that derivatives of this compound can interfere with cell cycle progression and induce apoptosis in cancer cell lines.
-
Mechanism of Action:
- The compound may act by inhibiting key signaling pathways that are crucial for cancer cell survival and proliferation. For instance, it may target pathways involving cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of a similar compound derived from the same piperazine framework. The study found that the compound significantly reduced tumor growth in xenograft models of breast cancer, demonstrating a clear dose-dependent response.
Case Study 2: Synthesis Optimization
Another study focused on optimizing the synthesis of related piperazine derivatives to enhance yield and purity. This research highlighted the importance of reaction conditions, such as temperature and solvent choice, in achieving higher yields of the desired product.
Applications in Drug Development
Given its structural features, this compound is being explored as:
- A lead compound for developing new anticancer therapies.
- An intermediate in synthesizing other biologically active compounds.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reagents/Conditions | Outcome | Notes |
|---|---|---|
| NaOH (1–2 M), aqueous ethanol, reflux | Ethyl ester → carboxylic acid | Reaction completes within 4–6 hours. |
| HCl (1 M), THF/H₂O, 50°C | Selective ester cleavage without Boc removal | Requires pH monitoring. |
This reaction is critical for generating intermediates for further functionalization, such as coupling to amines or alcohols.
Substitution at the Pyrimidine Ring
The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) at the 4-position, facilitated by electron-withdrawing substituents.
Suzuki-Miyaura couplings employ tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates, achieving >90% yields under optimized conditions .
Cleavage of the Boc Protecting Group
The tert-butyl carbamate group is selectively removed under acidic conditions to expose the secondary amine.
Post-cleavage, the free amine undergoes alkylation, acylation, or re-protection .
Amide Bond Functionalization
The piperidine-4-carbonyl-piperazine linker participates in transamidation or reduction.
Coupling reactions with HATU achieve >80% yields, with DIPEA as a critical base for activating intermediates .
Electrophilic Aromatic Substitution (EAS)
The 4-ethylphenoxy moiety undergoes nitration or halogenation.
| Reagents/Conditions | Outcome | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | Para-nitration relative to ether oxygen | Major product (>75%). |
| Br₂, FeBr₃, DCM, rt | Bromination at ortho/para positions | Requires stoichiometric FeBr₃. |
Nitration products serve as precursors for amine or trifluoromethyl groups via reduction or cross-coupling .
Oxidative Transformations
The piperidine ring undergoes oxidation to generate lactams or ketones.
| Reagents/Conditions | Outcome | Mechanism |
|---|---|---|
| mCPBA, DCM, rt | Piperidine → N-oxide | Epoxidation side reactions suppressed. |
| KMnO₄, H₂O/acetone, 50°C | Secondary alcohol → ketone (via C-H oxidation) | Limited by overoxidation risks. |
N-Oxides enhance solubility and serve as intermediates for further functionalization.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- The target compound’s 4-ethylphenoxy group distinguishes it from analogs with electron-withdrawing (e.g., methylthio in BD289092) or electron-donating (e.g., methoxy in 5d) substituents.
- The piperidine-4-carbonyl-piperazine backbone is shared with compound 5d and the 4-aminophenyl analog , but absent in simpler pyrimidine-piperazine derivatives (e.g., BD289092).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs. Notes:
- The absence of H-bond donors in the target compound contrasts with 5d and the 4-aminophenyl analog, which may reduce off-target interactions .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?
Answer: The synthesis involves multi-step functionalization of the piperazine-piperidine-pyrimidine scaffold. Key steps include:
- Coupling Reactions : Suzuki-Miyaura cross-coupling (e.g., using tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate with pyrimidinyl boronic acids, catalyzed by Pd(PPh₃)₄ or XPhos/Pd(dba)₃ systems) .
- Amidation : Piperidine-4-carbonyl intermediates are formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Boc Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic cleavage (e.g., HCl in dioxane) .
Q. Table 1: Representative Reaction Conditions
Q. Which purification and characterization methods are most effective for isolating this compound?
Answer:
- Purification :
- Characterization :
Q. How can structural stability and storage conditions impact experimental reproducibility?
Answer:
- Stability : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acidic/basic conditions unless intentional .
Advanced Research Questions
Q. How can contradictory yields in coupling reactions be systematically addressed?
Answer: Yield discrepancies often arise from:
- Catalyst Loading : Optimize Pd catalyst (e.g., 2–5 mol%) and ligand ratios (e.g., XPhos:Pd = 3:1) to suppress side reactions .
- Solvent Effects : Polar aprotic solvents (acetonitrile, DMF) enhance reactivity but may increase decomposition. Test mixed solvents (e.g., toluene/EtOH) .
- Temperature Gradients : Use microwave-assisted synthesis for rapid, uniform heating (e.g., 120°C for 30 min) .
Q. What computational strategies aid in designing derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Map the piperazine-pyrimidine core to target binding pockets (e.g., dopamine D2 receptors) using AutoDock Vina .
- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., nucleophilic attack at pyrimidine C-4 vs. C-6) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
Q. How can crystallography and NMR elucidate supramolecular interactions in solid-state forms?
Answer:
- X-ray Diffraction : Resolve intramolecular H-bonds (e.g., O–H⋯N in pyrimidine-phenol derivatives) and π-π stacking (inter-planar distances ~3.6 Å) .
- ¹H-¹⁵N HMBC NMR : Detect weak interactions between piperazine NH and carbonyl groups in solution .
Table 2: Key Crystallographic Data from
| Parameter | Value |
|---|---|
| Dihedral Angle (Aromatic Rings) | 25.61° |
| O–H⋯N H-bond Length | 1.82 Å |
| π-π Stacking Distance | 3.59 Å |
Q. What methodologies assess biological activity and target engagement in cellular models?
Answer:
- PROTAC Design : Incorporate the compound as a linker to recruit E3 ubiquitin ligases (e.g., VHL or CRBN) for targeted protein degradation .
- Kinase Inhibition Assays : Use TR-FRET to measure inhibition of tyrosine kinases (IC₅₀ values) .
- Cellular Uptake : Radiolabel with ¹⁴C or ³H and quantify via scintillation counting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
